molecular formula C21H21NO3 B257719 MFCD02081779

MFCD02081779

Cat. No.: B257719
M. Wt: 335.4 g/mol
InChI Key: KRCRLEJHLWTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02081779 is a complex organic compound with a unique structure that combines a benzyl-methyl-amino group with a hydroxy-cyclopenta-chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02081779 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The initial step involves the formation of the chromen core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Cyclopenta Ring:

    Attachment of the Benzyl-Methyl-Amino Group: The final step involves the attachment of the benzyl-methyl-amino group through a nucleophilic substitution reaction, using a suitable benzyl-methyl-amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD02081779 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the chromen core or the benzyl-methyl-amino group.

    Substitution: The benzyl-methyl-amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketone or aldehyde derivatives, while substitution reactions can introduce various functional groups to the benzyl-methyl-amino moiety.

Scientific Research Applications

MFCD02081779 has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD02081779 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyl-methylamino)pyridine-3-boronic acid pinacol ester
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

MFCD02081779 is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3

InChI Key

KRCRLEJHLWTLDE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O

Origin of Product

United States

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